molecular formula C10H10O3 B15130199 3-Butenoic acid, 2-hydroxy-4-phenyl-, (R)-(9CI)

3-Butenoic acid, 2-hydroxy-4-phenyl-, (R)-(9CI)

Cat. No.: B15130199
M. Wt: 178.18 g/mol
InChI Key: ZGGWKQRHPWUSNY-XCODYQFDSA-N
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Description

3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) is an organic compound with the molecular formula C10H10O3. This compound is characterized by the presence of a butenoic acid backbone with a hydroxyl group and a phenyl group attached to it. The ® configuration indicates the specific stereochemistry of the molecule, which is important for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of 2-oxo-4-phenyl-3-butenoic acid with specific strains of microorganisms or their treated products to produce the optically active ®-2-hydroxy-4-phenyl-3-butenoic acid . This process typically requires controlled reaction conditions, including specific temperature, pH, and the presence of catalysts or enzymes.

Industrial Production Methods

In industrial settings, the production of 3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the desired compound. The fermentation broth is then processed to isolate and purify the compound through techniques such as extraction, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the butenoic acid backbone can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium or platinum catalysts are commonly employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-4-phenylbutanoic acid.

    Reduction: Formation of 2-hydroxy-4-phenylbutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phenyl group play crucial roles in its binding affinity and specificity towards enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butenoic acid, 2-hydroxy-4-phenyl-, ®-(9CI) is unique due to its specific ® configuration, which imparts distinct stereochemical properties. This configuration is crucial for its biological activity and interactions with molecular targets. Compared to its similar compounds, the ®-(9CI) variant exhibits higher specificity and potency in certain biochemical applications.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

(E,2R)-2-hydroxy-4-phenylbut-3-enoic acid

InChI

InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7,9,11H,(H,12,13)/b7-6+/t9-/m1/s1

InChI Key

ZGGWKQRHPWUSNY-XCODYQFDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/[C@H](C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(C(=O)O)O

Origin of Product

United States

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